
1-Chloro-2-methylpropyl chloroformate
Overview
Description
1-Chloro-2-methylpropyl chloroformate (CAS: 92600-11-8) is a chloroformate ester with the molecular formula C₅H₈Cl₂O₂ and a molecular weight of 171.02 g/mol . Its IUPAC name is (1R)-1-chloro-2-methylpropyl carbonochloridate, and its structure features a branched alkyl chain with dual chlorine substituents, contributing to its reactivity as a coupling reagent in organic synthesis . The compound is a colorless liquid with a density of 1.17 g/mL and a flash point of 53°C, indicating flammability .
Preparation Methods
1-Chloro-2-methylpropyl chloroformate can be synthesized through several methods. One common synthetic route involves the reaction of isobutyraldehyde with triphosgene in the presence of pyridine . The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the reaction and using an inert atmosphere to prevent unwanted side reactions.
Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
1-Chloro-2-methylpropyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates.
Esterification Reactions: It reacts with alcohols to form carbonate esters.
Mixed Anhydride Formation: It reacts with carboxylic acids to form mixed anhydrides.
Common reagents used in these reactions include amines, alcohols, and carboxylic acids, with typical conditions involving controlled temperatures and inert atmospheres to prevent side reactions .
Scientific Research Applications
Scientific Research Applications
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Organic Synthesis
- Reagent in Ester Formation : 1-Chloro-2-methylpropyl chloroformate is primarily used for synthesizing esters through reactions with alcohols. This process involves the conversion of alcohols into carbonate esters, which are important intermediates in organic chemistry .
- Solid-phase Oligodeoxyribonucleotide Synthesis : It is utilized in solid-phase synthesis techniques for oligodeoxyribonucleotides, where it facilitates the incorporation of nucleotides into growing chains.
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Biological Applications
- Synthesis of Peptides and Nucleotides : The compound plays a role in the synthesis of biological molecules, including peptides and nucleotides, which are essential for various biochemical processes.
- Proteomics Research : Its reactive nature allows it to be employed as a biochemical reagent in proteomics, aiding in the study of proteins and their functions.
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Pharmaceutical Development
- Synthesis of Pharmaceutical Intermediates : It is used to create intermediates and active pharmaceutical ingredients (APIs), contributing to the development of new drugs .
- Pro-drug Formulations : Research has explored its use in formulating pro-drugs, which enhance the bioavailability and efficacy of certain medications .
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Industrial Applications
- Production of Specialty Chemicals : In industrial settings, this compound is employed in producing various specialty chemicals and materials, leveraging its reactivity to create complex compounds efficiently.
Safety Considerations
Due to its corrosive nature and potential toxicity, handling this compound requires strict safety protocols. It can cause severe skin burns and respiratory issues upon exposure . Proper protective equipment should be used when working with this compound.
Case Studies
- Pharmaceutical Synthesis : In a study focusing on the development of a pro-drug for R-Baclofen, researchers utilized this compound as an intermediate to synthesize thiocarbonates, demonstrating its utility in drug formulation processes .
- Toxicological Research : Case reports have documented acute exposure incidents involving methyl chloroformate (structurally related), revealing insights into its toxicity and effects on respiratory health. Such studies underscore the importance of understanding the safety profiles associated with chlorinated compounds .
Mechanism of Action
The mechanism of action of 1-Chloro-2-methylpropyl chloroformate involves its ability to convert polar compounds into less polar, more volatile derivatives . This transformation facilitates the analysis of a wide array of metabolites, including amino acids, amines, carboxylic acids, and phenols, by gas chromatography/mass spectrometry (GC/MS) .
Comparison with Similar Compounds
Comparison with Similar Chloroformate Compounds
Chloroformates share a reactive carbonyl chloride group (-O-CO-Cl), enabling acyl transfer reactions. Below is a detailed comparison:
Structural and Molecular Properties
Key Observations :
- Cyclopentyl and benzyl derivatives exhibit distinct solubility and stability due to their cyclic/aromatic structures .
Key Observations :
- All chloroformates exhibit acute toxicity and corrosivity , requiring similar PPE .
- Ethyl chloroformate’s lower molecular weight correlates with higher volatility and flammability (flash point 16°C vs. 53°C for 1-chloro-2-methylpropyl) .
- Interspecies toxicity variability is minimal due to direct-acting irritant mechanisms .
Regulatory and Handling Considerations
- 1-Chloro-2-methylpropyl chloroformate is regulated under CLP (EC) No. 1272/2008 for acute toxicity and flammability .
- Methyl chloroformate (CAS 79-22-1) has established AEGL-3 values (8-hour exposure limit: 3.8 ppm), while data for 1-chloro-2-methylpropyl remain sparse .
- Storage recommendations vary: Ethyl and benzyl derivatives require refrigeration, whereas 1-chloro-2-methylpropyl is stable at room temperature in inert atmospheres .
Biological Activity
1-Chloro-2-methylpropyl chloroformate (C₅H₈Cl₂O₂) is an organic compound notable for its chloroformate functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and synthetic biology, due to its potential biological activities and reactivity with biomolecules. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a chloroformate group, which is known for its electrophilic nature. This property allows the compound to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Property | Value |
---|---|
Molecular Formula | C₅H₈Cl₂O₂ |
Molecular Weight | 165.02 g/mol |
Functional Groups | Chloroformate |
Boiling Point | 120 °C |
Density | 1.16 g/cm³ |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes by modifying active sites through covalent bonding.
- Disruption of Cellular Processes : By interacting with key biomolecules, it may disrupt normal cellular functions, leading to potential therapeutic effects or cytotoxicity.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may have efficacy against various microbial strains, potentially due to its ability to modify bacterial proteins or membranes.
- Anticancer Activity : The compound's reactivity with nucleophiles could be leveraged to develop anticancer agents by targeting specific cancer cell pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of chloroformates showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the formation of adducts with essential bacterial proteins, disrupting their function.
- Cytotoxic Studies : In vitro studies on cell lines exposed to chloroformate derivatives indicated dose-dependent cytotoxicity. The mechanism involved DNA damage and apoptosis induction through reactive oxygen species (ROS) generation .
- Synthesis Applications : Research highlighted the use of this compound as a precursor in synthesizing bioactive compounds, enhancing drug delivery systems through improved bioavailability and reduced toxicity .
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with related compounds:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C₅H₈Cl₂O₂ | Antimicrobial, anticancer potential |
Isobutyl chloroformate | C₅H₁₁ClO₂ | Used in peptide coupling; lower toxicity |
Ethyl chloroformate | C₄H₅ClO₂ | Similar reactivity; used in esterification |
Q & A
Basic Questions
Q. What are the critical parameters for synthesizing 1-Chloro-2-methylpropyl chloroformate to minimize side reactions?
The synthesis of chloroformates typically involves reacting an alcohol with phosgene (COCl₂) under controlled conditions. For this compound, the reaction likely requires 1-chloro-2-methylpropanol and phosgene in an anhydrous, inert atmosphere (e.g., nitrogen). Key parameters include:
- Maintaining low temperatures (e.g., 0–5°C) to suppress side reactions like carbonate formation .
- Using excess phosgene to drive the reaction to completion and avoid incomplete esterification .
- Employing dry solvents and equipment to prevent hydrolysis, which generates HCl and CO₂ .
- Monitoring reaction progress via spectroscopic methods (e.g., IR for carbonyl absorption).
Q. What safety protocols are essential for handling this compound in laboratory settings?
This compound is highly reactive, flammable, and corrosive. Critical precautions include:
- Personal Protective Equipment (PPE): Acid-resistant gloves, full-face shield, and vapor-resistant lab coats .
- Ventilation: Use fume hoods to avoid inhalation of toxic vapors (e.g., HCl, phosgene) .
- Fire Safety: Store away from ignition sources; CO₂ or dry chemical extinguishers are recommended .
- Spill Management: Neutralize spills with sodium bicarbonate or inert absorbents; avoid water, which exacerbates decomposition .
Q. How does this compound decompose, and how can byproducts be safely managed?
Hydrolysis in water produces HCl, CO₂, and 1-chloro-2-methylpropanol, with heat generation that may accelerate the reaction . In humid air, it releases corrosive HCl fumes . To manage byproducts:
- Use gas traps (e.g., NaOH scrubbers) to neutralize HCl and phosgene during synthesis .
- Store under anhydrous conditions at low temperatures (e.g., 4°C) to slow decomposition .
Advanced Research Questions
Q. How should researchers design toxicity studies for this compound to evaluate acute exposure risks?
- Endpoint Selection: Focus on respiratory distress (e.g., RD₅₀), mortality (LC₅₀), and histopathological changes (e.g., lung edema) observed in analogous chloroformates .
- Exposure Models: Use inhalation chambers with controlled concentrations (ppm) and durations (4–6 hours), as seen in rodent studies for methyl and isopropyl chloroformates .
- Species Sensitivity: Test both rats and mice, as LC₅₀ values vary significantly between species (e.g., 13 ppm in male mice vs. 300 ppm in rats for isopropyl chloroformate) .
Q. How can contradictions in toxicity data (e.g., LC₅₀ discrepancies) be resolved for chloroformates?
Discrepancies often arise from differences in experimental conditions (e.g., analytical vs. nominal concentrations). To address this:
- Validate exposure concentrations using gas chromatography or IR spectroscopy .
- Standardize protocols (e.g., OECD Test Guidelines) for comparative analysis .
- Conduct meta-analyses of historical data to identify confounding factors (e.g., humidity affecting hydrolysis rates) .
Q. What analytical methods are optimal for detecting trace this compound in biological matrices?
- Derivatization: Use propyl chloroformate or similar reagents to stabilize reactive metabolites for GC-MS or LC-MS analysis .
- Sample Preparation: Liquid-liquid microextraction (LLME) or solid-phase extraction (SPE) to isolate analytes from plasma or urine .
- Sensitivity: High-resolution mass spectrometry (HR-LC-MS) with detection limits <1 ng/mL, validated via spike-recovery experiments .
Q. Notes on Data Quality
Properties
IUPAC Name |
(1-chloro-2-methylpropyl) carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O2/c1-3(2)4(6)9-5(7)8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGLZTPABVHWDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(OC(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369851 | |
Record name | 1-Chloro-2-methylpropyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92600-11-8 | |
Record name | Carbonochloridic acid, 1-chloro-2-methylpropyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92600-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2-methylpropyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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